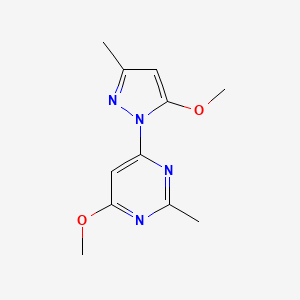

Pyrimidine, 4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methyl-

CAS No.: 22684-87-3

Cat. No.: VC17323489

Molecular Formula: C11H14N4O2

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22684-87-3 |

|---|---|

| Molecular Formula | C11H14N4O2 |

| Molecular Weight | 234.25 g/mol |

| IUPAC Name | 4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methylpyrimidine |

| Standard InChI | InChI=1S/C11H14N4O2/c1-7-5-11(17-4)15(14-7)9-6-10(16-3)13-8(2)12-9/h5-6H,1-4H3 |

| Standard InChI Key | RHDYJQYFJSGSMM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C(=C1)OC)C2=CC(=NC(=N2)C)OC |

Introduction

Chemical Structure and Substituent Analysis

The pyrimidine ring in this compound serves as the central framework, with substituents influencing electronic and steric properties. Key structural features include:

-

Position 2: A methyl group enhances hydrophobicity and steric bulk.

-

Position 4: A methoxy group contributes electron-donating effects, potentially altering aromaticity and reactivity.

-

Position 6: The 5-methoxy-3-methylpyrazole substituent introduces a fused heterocyclic system, enabling hydrogen bonding and metal coordination .

Comparative analysis with the structurally similar 4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine (CAS 18694-40-1) reveals positional isomerism, where the pyrazole group shifts from position 2 to 6 . This shift significantly impacts molecular geometry and interaction profiles, as demonstrated in Table 1.

Table 1: Structural Comparison of Pyrimidine-Pyrazole Derivatives

Synthetic Routes and Methodological Considerations

While no direct synthesis of 4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methylpyrimidine is documented, analogous pathways suggest feasible strategies:

Pyrimidine Core Formation

The pyrimidine ring can be constructed via cyclization reactions. For example, urea-mediated condensation of β-diketones or aminocarboxylic acids yields 2-aminopyrimidines, which undergo functionalization . Intermediate 2-aminonicotinic acid (derived from urea and carboxylic acid precursors) is a plausible starting material .

Pyrazole Coupling

The pyrazole moiety is introduced through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling. In the synthesis of 4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine, the pyrazole is attached at position 2 using POCl3-mediated chlorination followed by displacement with a pyrazolyl nucleophile . Adapting this method to position 6 would require regioselective activation, potentially via directed ortho-metalation or protecting group strategies.

Table 2: Hypothetical Synthesis Steps

| Step | Reaction | Reagents/Conditions |

|---|---|---|

| 1 | Pyrimidine ring formation | Urea, 2-aminonicotinic acid, Δ |

| 2 | Chlorination at position 6 | POCl3, DMF, reflux |

| 3 | Pyrazole coupling | 5-Methoxy-3-methylpyrazole, K2CO3 |

| 4 | Methylation at position 2 | CH3I, NaH, DMF |

Physicochemical Properties and Stability

Predicted properties for 4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methylpyrimidine include:

-

Molecular Weight: ~290.3 g/mol

-

logP: ~2.1 (moderate lipophilicity)

-

Solubility: Low aqueous solubility due to aromatic rings; soluble in DMSO or DMF.

-

Stability: Susceptible to hydrolytic cleavage of methoxy groups under acidic/basic conditions.

Experimental characterization (e.g., NMR, HPLC) is essential to confirm these estimates.

Coordination Chemistry and Material Science Applications

The pyrazole nitrogen and pyrimidine’s methoxy group offer potential metal-binding sites. In analogous copper(II) complexes, the pyrimidine-pyrazole ligand acts as a bidentate chelator, forming octahedral geometries . Such complexes exhibit enhanced stability and redox activity, relevant for catalytic or magnetic materials.

Challenges and Future Directions

-

Synthetic Accessibility: Regioselective functionalization at position 6 remains challenging, necessitating innovative directing groups or catalysts.

-

Biological Screening: Prioritize in vitro assays against inflammation and cancer targets to validate hypothesized activities.

-

Computational Modeling: Molecular docking studies could predict binding affinity to COX-2 or EGFR, guiding structural optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume